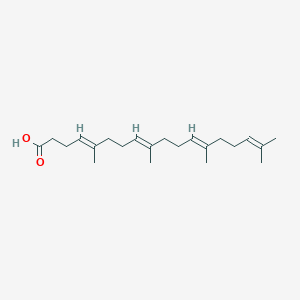

5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene . The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields . The process may also include purification steps such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.

Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.

Substitution: Halogenated reagents like bromoethane (C₂H₅Br) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes.

Substitution: Formation of substituted alkenes or alkanes.

Scientific Research Applications

Anticancer Properties

Research indicates that 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid demonstrates potential anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The compound's mechanism appears to involve the modulation of apoptotic pathways and the inhibition of tumor growth without significant toxicity to normal cells .

Bioactive Compound Development

The compound is being explored as a bioactive agent derived from natural sources. Its structure suggests it may possess antibacterial properties and could be effective against various pathogens. For instance, studies have highlighted its effectiveness against E. coli and other bacteria, indicating potential applications in developing new antimicrobial agents .

Hydrogel Formation

5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid is utilized in the formulation of hydrogels due to its amphiphilic nature. These hydrogels are promising for drug delivery systems because they can encapsulate therapeutic agents and release them in a controlled manner. The physical properties of these hydrogels can be tuned for specific applications in medicine and biotechnology .

Adhesion Prevention

In surgical settings, the compound has been incorporated into adhesion-preventing agents. These agents are crucial in minimizing postoperative complications by preventing tissue adhesion during recovery. The efficacy of such formulations has been demonstrated through various preclinical studies involving animal models .

- Anticancer Activity Study :

- Hydrogel Application :

- Surgical Adhesion Prevention :

Mechanism of Action

The mechanism of action of 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid involves its interaction with molecular targets such as enzymes and receptors . The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins . Additionally, its hydrophobic nature enables it to integrate into cellular membranes, affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenal: Similar structure but with an aldehyde group instead of a carboxylic acid.

5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraen-1-ol: Similar structure but with an alcohol group instead of a carboxylic acid.

Uniqueness

5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid is unique due to its specific arrangement of methyl groups and conjugated double bonds, which confer distinct chemical and physical properties . This uniqueness makes it valuable in various applications, from synthetic chemistry to biological research .

Biological Activity

5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid, also known as tetramethyl octadecatetraenoic acid , is a polyunsaturated fatty acid that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activity, and relevant case studies to provide a comprehensive understanding of its significance in biological systems.

- Molecular Formula : C22H36O2

- Molecular Weight : 332.52 g/mol

- CAS Number : 10236-12-1

- Structure : The compound features multiple double bonds in its carbon chain, contributing to its reactivity and biological roles.

| Property | Value |

|---|---|

| Molecular Formula | C22H36O2 |

| Molecular Weight | 332.52 g/mol |

| CAS Number | 10236-12-1 |

Anti-inflammatory Effects

Research indicates that 5,9,13,17-tetramethyloctadeca-4,8,12,16-tetraenoic acid exhibits significant anti-inflammatory properties. In a study by Sato et al. (1967), the compound was shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Antioxidant Activity

The compound has also been noted for its antioxidant capabilities. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

In animal models of neurodegeneration, 5,9,13,17-tetramethyloctadeca-4,8,12,16-tetraenoic acid has demonstrated protective effects on neuronal cells. It appears to modulate neuroinflammatory pathways and promote neuronal survival under stress conditions.

Cardiovascular Benefits

The fatty acid profile of this compound suggests it may contribute to cardiovascular health by improving lipid profiles and reducing arterial inflammation. Studies have shown that polyunsaturated fatty acids can lower LDL cholesterol levels and improve endothelial function.

Table 2: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokine production |

| Antioxidant | Scavenges free radicals and reduces oxidative stress |

| Neuroprotective | Protects neuronal cells from degeneration |

| Cardiovascular benefits | Improves lipid profiles and reduces arterial inflammation |

Case Study 1: Inflammation Model

In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-α and IL-6 compared to the control group. This supports its role as an anti-inflammatory agent.

Case Study 2: Neuroprotection in Stroke Models

A study conducted on rats subjected to ischemic stroke demonstrated that treatment with 5,9,13,17-tetramethyloctadeca-4,8,12,16-tetraenoic acid improved outcomes significantly. The treated group showed reduced infarct size and improved neurological scores compared to untreated controls.

Properties

Molecular Formula |

C22H36O2 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

(4E,8E,12E)-5,9,13,17-tetramethyloctadeca-4,8,12,16-tetraenoic acid |

InChI |

InChI=1S/C22H36O2/c1-18(2)10-6-11-19(3)12-7-13-20(4)14-8-15-21(5)16-9-17-22(23)24/h10,12,14,16H,6-9,11,13,15,17H2,1-5H3,(H,23,24)/b19-12+,20-14+,21-16+ |

InChI Key |

PIJHYAQKPAXLRO-RFRQLJORSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)O)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.